8-(4-Amino-phenyl)-2'-deoxyguanosine

Description

Properties

Molecular Formula |

C16H18N6O4 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

2-amino-8-(4-aminophenyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C16H18N6O4/c17-8-3-1-7(2-4-8)13-19-12-14(20-16(18)21-15(12)25)22(13)11-5-9(24)10(6-23)26-11/h1-4,9-11,23-24H,5-6,17H2,(H3,18,20,21,25)/t9-,10+,11+/m0/s1 |

InChI Key |

DPZAZMUYFLXHAT-HBNTYKKESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine

This guide provides a comprehensive technical overview for the synthesis and characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine, a significant DNA adduct with implications in mutagenesis and carcinogenesis. The methodologies detailed herein are grounded in established chemical principles and analytical techniques, offering researchers, scientists, and drug development professionals a robust framework for their investigations.

Introduction: The Significance of C8-Aryl-Guanine Adducts

The covalent modification of DNA by chemical agents can lead to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis.[1][2][3] Among these, C8-aryl-guanine adducts, such as 8-(4-Amino-phenyl)-2'-deoxyguanosine, are of particular interest. These lesions can arise from the metabolic activation of aromatic amines and are known to disrupt the normal functioning of DNA, potentially leading to mutations during replication.[4][5] The ability to synthesize and characterize these adducts is crucial for understanding their biological impact and for developing tools for their detection and quantification.[1][6]

This guide will detail a robust synthetic route to 8-(4-Amino-phenyl)-2'-deoxyguanosine via a Suzuki-Miyaura cross-coupling reaction, followed by a comprehensive characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 1: Synthesis of 8-(4-Amino-phenyl)-2'-deoxyguanosine

The synthesis of 8-aryl-2'-deoxyguanosine derivatives is efficiently achieved through palladium-catalyzed cross-coupling reactions.[7][8][9][10] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for this transformation due to its mild reaction conditions and tolerance of various functional groups.[6][7][8][9]

The overall synthetic strategy involves the coupling of the readily prepared 8-bromo-2'-deoxyguanosine with 4-aminophenylboronic acid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 8-(4-Amino-phenyl)-2'-deoxyguanosine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 8-aryl-2'-deoxynucleosides.[7][11]

Materials:

-

8-Bromo-2'-deoxyguanosine

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Degassed 1,4-Dioxane and water (or another suitable solvent system)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 8-bromo-2'-deoxyguanosine (1 equivalent), 4-aminophenylboronic acid (1.5 equivalents), sodium carbonate (3 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents)).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford 8-(4-Amino-phenyl)-2'-deoxyguanosine as a solid.

Part 2: Characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key expected signals include those for the aromatic protons of the aminophenyl group, the anomeric proton (H1') of the deoxyribose sugar, and the remaining sugar protons.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for all unique carbon atoms in the molecule.

-

2D NMR: To aid in signal assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[12]

Expected Spectral Features:

| Proton/Carbon | Expected Chemical Shift Range (ppm) | Notes |

| Aromatic Protons | 6.5 - 8.0 | Signals for the aminophenyl group. |

| Anomeric Proton (H1') | ~6.0 | A doublet or triplet, characteristic of the glycosidic bond. |

| Sugar Protons (H2'-H5') | 3.5 - 4.5 | Complex multiplet signals. |

| Aromatic Carbons | 110 - 160 | Signals for the aminophenyl and guanine carbons. |

| Sugar Carbons | 60 - 90 | Signals for the deoxyribose carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.[13][14]

-

Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For higher confidence, perform high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₈N₆O₄ |

| Exact Mass | 358.14 |

| Observed [M+H]⁺ (HRMS) | 359.14xx |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.

Protocol:

-

Sample Preparation: Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~260 nm and ~300 nm).

-

-

Analysis: Inject the sample and run the HPLC method. The purity is determined by the percentage of the main peak area relative to the total peak area.

Expected Results:

A single major peak should be observed, indicating a high degree of purity (>95%). The retention time can be used as a reference for future analyses.

Conclusion

This guide outlines a comprehensive and robust approach to the synthesis and characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine. The use of the Suzuki-Miyaura cross-coupling reaction provides an efficient synthetic route, while the combination of NMR, MS, and HPLC ensures the unambiguous identification and purity assessment of the final product. The methodologies described herein are fundamental for researchers investigating the biological consequences of DNA adduction and for the development of novel diagnostic and therapeutic strategies.

References

- Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC. (n.d.).

-

Synthesis of 8-Heteroaryl-2'-deoxyguanosine Derivatives. (2008, June 1). Synlett, 2008(10), 1510-1514. [Link]

- Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. (2010, November 10). Journal of the American Chemical Society.

- DNA Adduct-Directed Synthetic Nucleosides. (2019, April 9). Accounts of Chemical Research.

- (PDF) Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. (n.d.). ResearchGate.

- Synthesis and miscoding specificity of oligodeoxynucleotide containing 8-phenyl-2'-deoxyguanosine. (n.d.). PubMed.

- Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. (2010, January 15). Carcinogenesis.

- DNA Adduct-Directed Synthetic Nucleosides. (2019, May 21). PubMed.

- Synthesis of 8-heteroaryl-2'-deoxyguanosine derivatives. (2025, May 20). Kent Academic Repository.

- Chemistry and Biology of Carcinogen - DNA Adducts. (n.d.). Vanderbilt University.

- Mass spectrometric detection and measurement of N2-(2'-deoxyguanosin-8-yl)PhIP adducts in DNA. (2000, July 7). PubMed.

- 1 H NMR spectrum of the major deoxyguanosine adduct,... (n.d.). ResearchGate.

- Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry. (n.d.). PMC.

- Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate. (n.d.). PMC - NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA Adduct-Directed Synthetic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and miscoding specificity of oligodeoxynucleotide containing 8-phenyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Biology of Carcinogen - DNA Adducts [vanderbilt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 8-Heteroaryl-2'-deoxyguanosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 8-heteroaryl-2'-deoxyguanosine derivatives - Kent Academic Repository [kar.kent.ac.uk]

- 11. Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometric detection and measurement of N2-(2'-deoxyguanosin-8-yl)PhIP adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-(4-Amino-phenyl)-2'-deoxyguanosine and Arylamine C8-dG Adducts in Bladder Carcinogenesis

Executive Summary

Bladder cancer etiology is heavily linked to environmental and occupational exposures to arylamines, notably 4-aminobiphenyl (4-ABP) and its derivatives. The bioactivation of these compounds leads to the formation of bulky DNA adducts, primarily at the C8 position of deoxyguanosine, such as 8-(4-aminophenyl)-2'-deoxyguanosine (8-(4-AP)-dG) and the structurally analogous N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). This technical guide provides an in-depth analysis of the mechanistic pathways, structural biology, and mutagenic consequences of these C8-dG adducts in urothelial cells, alongside field-proven analytical protocols for their quantification.

Introduction: Arylamines and the Etiology of Bladder Carcinogenesis

Arylamines are a ubiquitous class of environmental contaminants found in tobacco smoke, hair dyes, and industrial chemicals. Epidemiological and molecular studies have firmly established that exposure to arylamines is a primary determinant of urinary bladder cancer[1]. The genotoxic mode of action hinges on the metabolic activation of these inert precursors into reactive electrophiles capable of covalently binding to genomic DNA. The resulting lesions, particularly C8-aryl and C8-arylamine adducts of deoxyguanosine, elude base excision repair (BER) and nucleotide excision repair (NER) pathways, leading to translesion synthesis (TLS) errors and subsequent mutagenesis[2].

Mechanistic Pathway: Bioactivation and Adduct Formation

The formation of 8-(4-AP)-dG and related C8-dG adducts is not a spontaneous event; it requires a complex, multi-organ metabolic bioactivation pathway[3].

-

Hepatic N-Hydroxylation: The arylamine undergoes N-oxidation catalyzed primarily by hepatic cytochrome P450 1A2 (CYP1A2) to form an N-hydroxyarylamine.

-

Phase II Conjugation: The N-hydroxy intermediate is esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) into N-acetoxy or N-sulfoxy derivatives.

-

Urothelial Transport and Activation: These conjugates are transported via the blood to the kidneys and excreted into the bladder. In the acidic environment of the urine, or via local urothelial enzymes, they undergo heterolytic cleavage to form a highly reactive electrophilic nitrenium ion.

-

Covalent Binding: The nitrenium ion acts as an ultimate carcinogen, executing a nucleophilic attack predominantly at the electron-rich C8 position of guanine, forming the bulky C8-dG adduct[4].

Caption: Metabolic activation pathway of arylamines leading to the formation of C8-dG DNA adducts.

Structural Biology and Conformational Dynamics of C8-dG Adducts

The covalent attachment of a bulky aminophenyl or aminobiphenyl group to the C8 position of deoxyguanosine fundamentally alters the conformational landscape of the DNA double helix.

-

Syn vs. Anti Conformation: Natural unmodified deoxyguanosine strongly prefers the anti conformation, which allows standard Watson-Crick base pairing with cytosine. However, steric hindrance from the bulky C8-aryl group forces the adducted base to adopt a syn conformation[5].

-

Hoogsteen Base Pairing: In the syn conformation, the Watson-Crick face is rotated away, presenting the Hoogsteen face to the incoming nucleotide during replication. This structural shift allows the adducted guanine to mispair with adenine (G:A mismatch) rather than cytosine.

Mutagenesis and Cellular Transformation

The structural distortion caused by 8-(4-AP)-dG and dG-C8-4-ABP directly dictates their mutagenic signature.

-

Translesion Synthesis (TLS): When the replicative polymerase encounters the bulky C8 lesion, it stalls. Specialized TLS polymerases are recruited to bypass the lesion. Due to the syn conformation of the adduct, TLS polymerases frequently incorporate a deoxyadenosine (dA) opposite the lesion[2].

-

Mutational Signature: The misincorporation of dA opposite the adducted dG results in a characteristic G:C → T:A transversion mutation upon the next round of replication[2].

-

p53 Hotspots: In human bladder cancer, these specific transversions are non-randomly distributed. They preferentially occur at specific mutational hotspots within the TP53 tumor suppressor gene, specifically at codons 280 and 285[6]. The correlation between the in vitro binding spectrum of arylamines and the in vivo mutational hotspots in bladder cancer biopsies provides definitive proof of their causal role in carcinogenesis[7].

Experimental Methodologies for Adduct Detection

Accurate quantification of 8-(4-AP)-dG and related adducts is critical for molecular epidemiology and risk assessment. Due to the extremely low abundance of these lesions in vivo (typically 1 to 100 adducts per 10⁹ normal nucleotides), highly sensitive techniques are required[8].

Protocol: Isotope-Dilution LC-ESI-MS/MS for C8-dG Adduct Quantification

Causality of Experimental Choices: LC-MS/MS is prioritized over traditional ³²P-postlabeling because it provides definitive structural confirmation of the adduct, eliminating false positives from co-migrating lesions[9]. Isotope dilution corrects for analyte loss during the rigorous extraction process.

Step 1: DNA Isolation and Purification

-

Extract genomic DNA from urothelial tissue biopsies or exfoliated cells using a chaotropic salt/phenol-chloroform method.

-

Treat with RNase A and Proteinase K to remove contaminating RNA and proteins. Precipitate DNA with cold ethanol.

Step 2: Enzymatic Digestion

-

Dissolve DNA in Tris-HCl buffer (pH 7.4).

-

Add a defined spike-in of heavy-isotope labeled internal standard (e.g., [¹⁵N₅]- or [d₉]-labeled C8-dG adduct)[8].

-

Digest DNA to individual nucleosides using a cocktail of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 4 hours.

Step 3: Solid-Phase Extraction (SPE) Enrichment

-

Load the digest onto a pre-conditioned Oasis HLB SPE cartridge.

-

Wash with 5% methanol in water to elute unmodified, highly polar nucleosides (dG, dA, dT, dC).

-

Elute the bulky, hydrophobic C8-dG adducts using 80% methanol. Evaporate to dryness under nitrogen.

Step 4: UPLC-ESI-MS/MS Analysis

-

Reconstitute the sample in 10 µL of mobile phase (water/acetonitrile with 0.1% formic acid).

-

Inject onto a C18 UPLC column.

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) to track the specific precursor-to-product ion transitions (e.g., the neutral loss of the 2'-deoxyribose moiety, [M+H]⁺ →[M+H-116]⁺)[10].

Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of bulky C8-dG DNA adducts.

Quantitative Data: Adduct Levels and Comparative Mutagenicity

To contextualize the genotoxicity of arylamine C8-dG adducts, the following table summarizes typical in vivo adduct levels and their relative mutagenic efficiencies compared to other tobacco-smoke constituents like acrolein[11].

| Biomarker / Adduct | Tissue Source | Average Adduct Level (per 10⁸ nucleotides) | Relative Mutagenic Efficiency | Primary Mutational Signature |

| dG-C8-4-ABP | Bladder Tumor Biopsy | 2.7 ± 0.7 | Moderate | G:C → T:A Transversion |

| dG-C8-4-ABP | Normal Urothelial Mucosa | 1.5 ± 0.5 | Moderate | G:C → T:A Transversion |

| Acrolein-dG | Bladder Tumor Biopsy | ~30.0 | High (5x > 4-ABP) | G:C → T:A / G:C → A:T |

Implications for Drug Development and Biomarker Discovery

The persistent nature of 8-(4-AP)-dG and dG-C8-4-ABP makes them ideal biomarkers for assessing occupational exposure and cancer risk. Furthermore, understanding the specific TLS polymerases responsible for bypassing these lesions opens new avenues for targeted therapeutics. Inhibiting specific TLS polymerases in tumors with high arylamine-adduct burdens could induce synthetic lethality, sensitizing bladder cancer cells to endogenous DNA damage or traditional chemotherapeutics. Recent advancements also include the development of high-affinity DNA aptamers capable of detecting C8-dG adducts, paving the way for non-invasive, rapid diagnostic sensors in clinical settings[4].

Conclusion

The formation of 8-(4-Amino-phenyl)-2'-deoxyguanosine and its arylamine analogs represents a critical initiating event in bladder carcinogenesis. By forcing the guanine base into a syn conformation, these bulky adducts hijack the cell's translesion synthesis machinery, driving the G:C → T:A transversions that inactivate key tumor suppressors like p53. Rigorous analytical frameworks, particularly isotope-dilution LC-MS/MS, remain essential for tracking these lesions, validating their role as both biomarkers of exposure and targets for future oncological interventions.

References

-

Title: Determinants of 4-aminobiphenyl-DNA adducts in bladder cancer biopsies Source: Carcinogenesis URL: [Link]

-

Title: Organ specificity of the bladder carcinogen 4-aminobiphenyl in inducing DNA damage and mutation in mice Source: Cancer Prevention Research / NIH URL: [Link]

-

Title: Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells Source: Oncotarget URL: [Link]

-

Title: Genotoxicity of tobacco smoke‐derived aromatic amines and bladder cancer Source: The FASEB Journal / eScholarship URL: [Link]

-

Title: A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl Source: Chemical Research in Toxicology (ACS) URL: [Link]

-

Title: Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients Source: Carcinogenesis URL: [Link]

-

Title: Synthesis, Characterization, and Quantitation of a 4-Aminobiphenyl−DNA Adduct Standard Source: Chemical Research in Toxicology (ACS) URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Organ specificity of the bladder carcinogen 4-aminobiphenyl in inducing DNA damage and mutation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells | Oncotarget [oncotarget.com]

- 7. 4-aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene. — Early Detection Research Network [edrn.cancer.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

4-aminobiphenyl DNA adduct formation and repair pathways

An In-depth Technical Guide to 4-Aminobiphenyl DNA Adduct Formation and Repair Pathways

Executive Summary

4-Aminobiphenyl (4-ABP) is a potent aromatic amine carcinogen, classified as a Group 1 human carcinogen, with significant exposure sources including tobacco smoke and various industrial processes.[1][2] Its carcinogenicity is intrinsically linked to its metabolic activation into reactive electrophiles that bind covalently to DNA, forming bulky adducts. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, initiating the process of carcinogenesis, particularly in the urinary bladder.[3][4] This guide provides a detailed technical overview of the molecular mechanisms underlying 4-ABP DNA adduct formation, the cellular DNA repair pathways responsible for their removal, and the state-of-the-art methodologies employed for their detection and quantification. We will explore the enzymatic cascade that transforms the parent compound into a DNA-reactive species, detail the structures of the primary DNA adducts, elucidate the steps of the Nucleotide Excision Repair (NER) pathway that counteracts this damage, and provide protocols for key experimental analyses.

Section 1: The Genesis of a Lesion: Metabolic Activation and Adduct Formation

The transformation of the relatively inert 4-ABP into a DNA-damaging agent is a multi-step process requiring metabolic activation, primarily occurring in the liver but also possible in target tissues like the bladder urothelium.[3][5] This pathway involves a sequence of enzymatic reactions that convert 4-ABP into a highly electrophilic nitrenium ion, the ultimate carcinogen.

Phase I Activation: N-Hydroxylation

The critical first step in the bioactivation of 4-ABP is N-hydroxylation, which is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.[6][7]

-

Enzymatic Catalyst : Cytochrome P450 1A2 (CYP1A2) in the liver is the primary enzyme responsible for oxidizing the exocyclic amine group of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[3][7] Other extra-hepatic isoforms, including CYP1A1 and CYP1B1, can also contribute to this reaction.[3][8][9]

-

The Proximate Carcinogen : N-OH-ABP is a more reactive and mutagenic metabolite, but it is not the final DNA-binding species. It can be transported systemically via the bloodstream to target organs like the urinary bladder.[6]

Phase II Activation and Detoxification

Phase II enzymes, particularly N-acetyltransferases (NATs), play a dual role in the fate of 4-ABP and its metabolites.[6][7]

-

Detoxification Pathway : The parent 4-ABP can be directly N-acetylated by NAT1 and NAT2 to form N-acetyl-4-aminobiphenyl, a less toxic compound that is typically excreted.[10][11] The efficiency of this pathway is influenced by a common genetic polymorphism in the NAT2 gene, which segregates individuals into slow, intermediate, and rapid acetylator phenotypes.[6][10] Slow acetylators have a reduced capacity to detoxify aromatic amines, leading to higher circulating levels of the parent compound available for the activation pathway.[6]

-

Activation Pathway : In the target tissue, the N-OH-ABP metabolite can undergo O-acetylation, a critical activation step catalyzed by NATs (primarily NAT1 in the bladder urothelium).[5][12] This reaction produces a highly unstable ester, N-acetoxy-4-aminobiphenyl.

-

Formation of the Ultimate Carcinogen : N-acetoxy-4-aminobiphenyl is highly electrophilic and spontaneously breaks down (heterolytic cleavage) to form the aryl nitrenium ion (4-ABP-N⁺). This ion is an extremely reactive species that readily attacks nucleophilic sites on DNA.

Reaction with DNA: Adduct Formation

The ultimate nitrenium ion carcinogen reacts with DNA bases, primarily at guanine and adenine residues, to form stable, bulky covalent adducts.[3] These adducts distort the DNA helix and interfere with normal cellular processes like replication and transcription.

The three primary adducts formed are:

-

N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) : This is the major adduct formed and is considered a key biomarker of 4-ABP exposure and cancer risk.[1][3][13] It involves the covalent bonding of the 4-ABP nitrogen to the C8 position of guanine.

-

N-(deoxyguanosin-N²-yl)-4-aminobiphenyl (dG-N²-4-ABP) : A less common adduct where the bond forms at the N² position of guanine.[4]

-

N-(deoxyadenosin-8-yl)-4-aminobiphenyl (dA-C8-4-ABP) : An adduct formed at the C8 position of adenine.[3][4]

The presence of these adducts, particularly dG-C8-4-ABP, in tissues like the bladder is strongly associated with the mutagenic and carcinogenic effects of 4-ABP.[7][14]

Caption: The core steps of the Nucleotide Excision Repair (NER) pathway for bulky adducts.

Section 3: Methodologies for Detection and Analysis

The accurate detection and quantification of 4-ABP DNA adducts are crucial for molecular epidemiology studies, risk assessment, and understanding the mechanisms of carcinogenesis. Several robust methods have been developed for this purpose.

Comparison of Adduct Detection Methods

| Method | Principle | Sensitivity (Adducts per 10^x nucleotides) | Specificity & Structural Info | Throughput |

| ³²P-Postlabeling | Enzymatic DNA digestion, adduct enrichment, ³²P-labeling, and TLC separation. [4] | 1 per 10⁹⁻¹⁰ | Moderate; inferred from chromatography | Low |

| LC-MS/MS | DNA hydrolysis, HPLC separation of adducted nucleosides, and mass spectrometry detection. [1] | 1 per 10⁸⁻⁹ | High; provides mass and fragmentation data for definitive structure | Moderate |

| Immunoassays (ELISA) | Use of monoclonal or polyclonal antibodies specific for the dG-C8-4-ABP adduct. | 1 per 10⁸ | Moderate; potential for cross-reactivity | High |

Experimental Protocol: LC-MS/MS Quantification of dG-C8-4-ABP

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and ability to provide structural confirmation. [1] Objective: To quantify the level of dG-C8-4-ABP adducts in a given DNA sample.

Materials:

-

Genomic DNA sample (10-50 µg)

-

Internal Standard: Stable isotope-labeled [¹⁵N₅]dG-C8-4-ABP

-

Nuclease P1, Alkaline Phosphatase

-

LC-MS grade water, acetonitrile, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Methodology:

-

DNA Isolation: Extract high-quality genomic DNA from the tissue or cells of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure RNA is removed with RNase treatment.

-

Spiking with Internal Standard: Add a known amount of the stable isotope-labeled internal standard to the DNA sample. This standard will co-purify with the analyte and correct for variations in sample processing and instrument response.

-

Enzymatic Hydrolysis:

-

Digest the DNA to individual deoxynucleosides.

-

Incubate the DNA sample with Nuclease P1 at 37°C for 2 hours to break it down into 3'-mononucleotides.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides into deoxynucleosides.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge. The hydrophobic adducts will be retained.

-

Wash the cartridge with water to remove salts and hydrophilic components (e.g., normal nucleosides).

-

Elute the adducts with methanol or acetonitrile.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Chromatography: Separate the dG-C8-4-ABP adduct from other components using a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Monitor the specific mass transition for the native adduct (e.g., m/z 435 → 319).

-

Simultaneously monitor the mass transition for the internal standard (e.g., m/z 440 → 324).

-

-

-

Quantification:

-

Create a calibration curve by analyzing known amounts of the dG-C8-4-ABP standard with a fixed amount of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the unknown sample.

-

Determine the absolute amount of the adduct in the sample by interpolating from the calibration curve.

-

Normalize the result to the initial amount of DNA used, typically expressed as adducts per 10⁷ or 10⁸ nucleotides.

-

Caption: A typical experimental workflow for quantifying 4-ABP DNA adducts via LC-MS/MS.

Conclusion

The formation of 4-aminobiphenyl DNA adducts is a critical initiating event in the etiology of cancers associated with this carcinogen. The process is a clear example of how host metabolism can convert a foreign chemical into a potent, endogenous mutagen. The balance between metabolic activation by CYP and NAT enzymes and detoxification pathways, combined with the efficiency of the Nucleotide Excision Repair system, ultimately determines the level of persistent DNA damage and, consequently, an individual's susceptibility. Understanding these intricate pathways and employing precise analytical techniques like LC-MS/MS are paramount for advancing our knowledge of chemical carcinogenesis, improving risk assessment for exposed populations, and developing strategies for cancer prevention.

References

-

Beland, F. A., et al. (2012). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chemical Research in Toxicology, 25(7), 1433–1441. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]

-

Ohnishi, S., et al. (2001). Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. Free Radical Biology and Medicine, 30(7), 738-746. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Pavanello, S., & Vineis, P. (2002). Determinants of 4-aminobiphenyl-DNA adducts in bladder cancer biopsies. Carcinogenesis, 23(5), 859–863. [Link]

-

Xu, Y., et al. (2023). Integrating single-cell transcriptomics and machine learning reveals 4-aminobiphenyl exposure signatures and novel diagnostic biomarkers in bladder cancer. ResearchGate. [Link]

-

Ketelslegers, H. B., et al. (2009). Potential Role of Cytochrome P450-1B1 in the Metabolic Activation of 4-aminobiphenyl in Humans. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 116-122. [Link]

-

Lakshmi, V. M., et al. (1995). Acetyl transferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl by human uroepithelial cells. International Journal of Cancer, 64(2), 114-119. [Link]

-

Ketelslegers, H. B., et al. (2009). Potential role of cytochrome P450-1B1 in the metabolic activation of 4-aminobiphenyl in humans. Semantic Scholar. [Link]

-

Chen, H. J., et al. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget, 5(11), 3505–3517. [Link]

-

Fretland, A. J., et al. (2001). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. Drug Metabolism and Disposition, 29(6), 878-883. [Link]

-

Hein, D. W., et al. (2006). 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-Acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Cultures of Rat Mammary Epithelial Cells. Toxicological Sciences, 90(1), 79-87. [Link]

-

Chen, H. J., et al. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. ResearchGate. [Link]

-

Kim, D., et al. (2004). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Drug Metabolism and Disposition, 32(11), 1334-1341. [Link]

-

Hein, D. W., et al. (2006). Tissue distribution of N-acetyltransferase 1 and 2 catalyzing the N-acetylation of 4-aminobiphenyl and O-acetylation of N-hydroxy-4-aminobiphenyl in the congenic rapid and slow acetylator Syrian hamster. Molecular Carcinogenesis, 45(4), 230-238. [Link]

-

Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. ResearchGate. [Link]

-

Wagner, C. R., et al. (2005). Irreversible Inactivation of Arylamine N-Acetyltransferases in the Presence of N-Hydroxy-4-Acetylaminobiphenyl: A Comparison of Human and Hamster Enzymes. Chemical Research in Toxicology, 18(3), 521–531. [Link]

-

Peng, D., et al. (2024). A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl. Chemical Research in Toxicology, 37(3), 398–405. [Link]

Sources

- 1. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells | Oncotarget [oncotarget.com]

- 5. Acetyl transferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl by human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Potential role of cytochrome P450-1B1 in the metabolic activation of 4-aminobiphenyl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Tissue distribution of N-acetyltransferase 1 and 2 catalyzing the N-acetylation of 4-aminobiphenyl and O-acetylation of N-hydroxy-4-aminobiphenyl in the congenic rapid and slow acetylator Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

8-(4-Amino-phenyl)-2'-deoxyguanosine as a Biomarker of Tobacco Exposure: Mechanistic Insights and Analytical Protocols

Executive Summary

Aromatic amines are potent chemical carcinogens formed during the incomplete combustion of organic matter, notably tobacco[1]. Upon inhalation, these compounds undergo complex metabolic activation, culminating in the formation of covalent DNA adducts. Among these, the C8-deoxyguanosine adducts of aromatic amines—such as 8-(4-aminophenyl)-2'-deoxyguanosine and its biphenyl analog, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP)—serve as critical, direct dosimeters of molecular damage[2]. Unlike transient urinary metabolites, covalent DNA modifications provide a time-integrated measure of exposure, metabolic activation, and DNA repair capacity, making them indispensable biomarkers in molecular epidemiology and oncology drug development[3].

Mechanisms of Adduct Formation: The Causal Pathway

The genesis of the 8-(4-aminophenyl)-dG adduct is not a spontaneous event but the result of a highly specific, enzyme-driven bioactivation cascade[4].

-

Hepatic Oxidation: The inert pro-carcinogen (aromatic amine) is first N-hydroxylated by the cytochrome P450 enzyme CYP1A2 in the liver[5].

-

Phase II Esterification: The resulting N-hydroxylamine is unstable and undergoes esterification, predominantly catalyzed by N-acetyltransferases (NAT1/NAT2) or sulfotransferases, forming an N-acetoxy or N-sulfoxy ester[4].

-

Electrophilic Attack: These esters spontaneously cleave to generate a highly reactive arylnitrenium ion. This electrophile seeks electron-dense centers, specifically targeting the C8 position of guanine within the DNA double helix[2].

-

Covalent Binding: The formation of the bulky C8-adduct distorts the DNA architecture, shifting it from the standard B-form to a more open or Z-DNA conformation, which is a primary trigger for mutagenesis if not excised by the Nucleotide Excision Repair (NER) pathway[2].

Metabolic bioactivation of tobacco aromatic amines into C8-deoxyguanosine DNA adducts.

Clinical and Toxicological Significance

The presence of 8-(4-aminophenyl)-dG and related aromatic amine adducts in exfoliated urothelial cells or peripheral blood lymphocytes is a definitive indicator of genotoxic stress[3].

-

Mutational Signatures: The bulky nature of the C8-adduct impedes high-fidelity DNA polymerases. During replication, translesion synthesis (TLS) polymerases often misincorporate an adenine opposite the adducted guanine, resulting in a G→T transversion[2]. This specific mutation is frequently observed in the TP53 gene of bladder and lung tumors in chronic smokers[2].

-

Gene-Environment Interactions: The steady-state level of these adducts is heavily influenced by host genetics. Individuals with a "slow acetylator" NAT2 phenotype or GSTM1 null genotype often exhibit higher adduct burdens due to impaired detoxification of the reactive intermediates[1][3].

Comparative Analysis of Tobacco Exposure Biomarkers

To contextualize the utility of C8-dG adducts, the following table summarizes the quantitative and pharmacokinetic profiles of standard tobacco biomarkers:

| Biomarker | Target Matrix | Approximate Half-Life | Window of Detection | Biological Significance |

| Nicotine / Cotinine | Urine, Blood, Saliva | 16–20 hours | Days | Indicates recent tobacco use; no direct link to DNA damage. |

| NNAL | Urine | 10–18 days | Weeks | Specific to tobacco; indicates exposure to nitrosamines. |

| 4-ABP-Hb Adducts | Erythrocytes (Blood) | ~120 days | Months | Surrogate for systemic carcinogen distribution[5]. |

| 8-(4-Aminophenyl)-dG | Exfoliated Cells, Lymphocytes | Variable (Repair-dependent) | Months to Years | Direct dosimeter of genotoxic damage and mutational risk[2]. |

Analytical Methodology: Detection and Quantification

Historically, DNA adducts were measured using 32P-postlabeling, which, while highly sensitive, lacked absolute structural specificity[6]. Modern pharmacokinetic and toxicological studies rely on Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides absolute structural confirmation and establishes a self-validating quantification system through isotope dilution.

Step-by-Step Protocol: LC-MS/MS Quantification of C8-dG Adducts

1. DNA Isolation (Non-Oxidative) Extract genomic DNA from target cells (e.g., lymphocytes or urothelial cells) using a chaotropic salt/silica-membrane method.

-

Causality: Traditional phenol-chloroform extraction can induce artificial oxidation of guanine, confounding baseline measurements. Silica-based columns prevent artifactual adduct formation.

2. Enzymatic Hydrolysis Incubate 50 µg of purified DNA with a cocktail of DNase I, snake venom phosphodiesterase (PDE), and calf intestinal alkaline phosphatase (ALP) at 37°C for 4 hours.

-

Causality: This specific combination sequentially cleaves endonucleolytic bonds, exonucleolytic phosphodiester bonds, and terminal phosphates, yielding free monomeric 2'-deoxynucleosides without degrading the fragile adduct[2].

3. Internal Standard Spiking Add 100 fmol of a heavy-isotope labeled standard (e.g., [13C10]- or [15N5]-labeled adduct).

-

Causality: The heavy standard co-elutes with the endogenous adduct, acting as a self-validating control that perfectly corrects for matrix-induced ion suppression and variable solid-phase extraction (SPE) recoveries.

4. Solid-Phase Extraction (SPE) Enrichment Process the hydrolysate through an Oasis HLB reversed-phase cartridge. Wash with 5% methanol and elute with 80% methanol.

-

Causality: Unmodified nucleosides (which are present at 10^6 to 10^8 times higher concentrations) are washed away. Removing this vast excess prevents detector saturation and ion suppression in the mass spectrometer source.

5. LC-ESI-MS/MS Analysis Resolve the eluate on a C18 UHPLC column. Detect using a triple quadrupole mass spectrometer monitoring the specific transition from the protonated molecular ion [M+H]+ to the aglycone fragment (loss of the 116 Da deoxyribose sugar).

-

Causality: The neutral loss of deoxyribose is a universal, highly specific fragmentation pathway for nucleoside adducts. Monitoring this exact transition ensures zero false-positive peak integration, guaranteeing the trustworthiness of the quantitative data.

Self-validating LC-MS/MS workflow for the absolute quantification of DNA adducts.

Conclusion

The quantification of 8-(4-aminophenyl)-2'-deoxyguanosine and its structural analogs represents the pinnacle of exposure biomonitoring. By capturing the net effect of exposure, metabolic activation, and DNA repair, it provides a biologically relevant endpoint that far exceeds the utility of ambient monitoring or transient urinary metabolites[7]. For drug development professionals and molecular epidemiologists, integrating this self-validating biomarker into clinical workflows provides unparalleled insight into the etiology of tobacco-induced carcinogenesis.

Sources

- 1. Modifying Effect of Smoking on GSTM1 and NAT2 in Relation to the Risk of Bladder Cancer in Mongolian Population: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The use of 4-aminobiphenyl hemoglobin adducts and aromatic DNA adducts in lymphocytes of smokers as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Read "Clearing the Smoke: Assessing the Science Base for Tobacco Harm Reduction" at NAP.edu [nationalacademies.org]

genotoxicity of 8-(4-Amino-phenyl)-2'-deoxyguanosine adducts

An In-Depth Technical Guide to the Genotoxicity of 8-(4-Amino-phenyl)-2'-deoxyguanosine Adducts

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Single Lesion

Within the complex landscape of chemical carcinogenesis, the interaction between environmental agents and the human genome remains a central focus. Among the myriad of DNA-damaging agents, aromatic amines represent a significant class of carcinogens, with 4-aminobiphenyl (4-ABP) being a prominent member. Classified as a Group 1 human carcinogen, 4-ABP is a well-established etiological agent for human bladder cancer, with major exposure sources including tobacco smoke and certain industrial processes[1][2][3][4].

The carcinogenicity of 4-ABP is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophiles that covalently bind to DNA, forming DNA adducts[1][3]. These adducts, if not repaired, can disrupt the normal processes of DNA replication and transcription, leading to mutations that can initiate the cascade of events culminating in cancer. The predominant and most extensively studied DNA lesion formed by 4-ABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl , commonly abbreviated as dG-C8-ABP [1][5][6][7]. This bulky adduct, formed at the C8 position of guanine, serves as a critical biomarker for exposure and cancer risk assessment[1][3].

This guide provides a comprehensive technical overview of the dG-C8-ABP adduct, from its biochemical formation to its genotoxic consequences and the state-of-the-art methodologies employed for its detection and characterization.

Part 1: The Genesis of a Genotoxin: Formation of the dG-C8-ABP Adduct

The formation of the dG-C8-ABP adduct is a multi-step process initiated by the metabolic activation of the parent 4-ABP molecule. This pathway underscores the critical role of host metabolism in converting a relatively inert compound into a potent genotoxin.

Causality of Experimental Insight: Understanding this pathway is paramount for researchers, as it reveals key enzymatic players that can dictate individual susceptibility to 4-ABP-induced carcinogenesis. Polymorphisms in these enzymes can lead to significant variations in activation and detoxification rates among individuals.

Metabolic Activation Pathway

-

N-oxidation: The initial and rate-limiting step is the oxidation of the exocyclic amine group of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2.

-

Esterification (Further Activation): The N-hydroxy metabolite can be further activated through esterification, primarily by N-acetyltransferases (NATs) or sulfotransferases (SULTs). This creates a more reactive electrophile. For instance, O-acetylation by NAT2 in the bladder epithelium or sulfation by SULTs in the liver produces highly unstable esters.

-

Formation of the Nitrenium Ion: These unstable esters can spontaneously break down (heterolytic cleavage) to form a highly electrophilic nitrenium ion (Ar-NH⁺).

-

Reaction with DNA: This ultimate carcinogen, the nitrenium ion, readily attacks nucleophilic sites on DNA bases. The primary target is the C8 position of guanine, leading to the formation of the dG-C8-ABP adduct[1][3]. Minor adducts at the N² position of guanine (dG-N²-ABP) and the C8 of adenine (dA-C8-ABP) are also formed[6][8].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene. — Early Detection Research Network [edrn.cancer.gov]

- 3. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Dynamics of 8-(4-Aminophenyl)-2'-deoxyguanosine During DNA Polymerase Bypass: A Technical Whitepaper

Executive Summary

The exposure of cellular DNA to arylamine carcinogens yields structurally diverse bulky adducts, predominantly at the C8 position of guanine. Among these, 8-(4-Aminophenyl)-2'-deoxyguanosine (8-APh-dG) serves as a critical biomarker and a prototypical carbon-linked (C-linked) C8-aryl-dG lesion[]. This whitepaper dissects the biophysical causality behind how 8-APh-dG stalls high-fidelity replicative DNA polymerases and necessitates the recruitment of Translesion Synthesis (TLS) polymerases, detailing the self-validating experimental workflows required to study these interactions.

Chemical Pathology and Conformational Dynamics

Unlike N-linked adducts (such as those derived from 2-aminofluorene) which possess a flexible amine tether, the direct C–C bond in 8-APh-dG restricts the rotational freedom between the nucleobase and the aryl ring[2]. This structural rigidity fundamentally alters the syn/anti conformational equilibrium of the nucleoside.

In unmodified B-form DNA, deoxyguanosine adopts an anti conformation to present its Watson-Crick face. However, the bulky 4-aminophenyl group at the C8 position creates severe steric repulsion with the sugar-phosphate backbone when forced into the anti state. Consequently, 8-APh-dG exhibits a strong thermodynamic preference for the syn conformation in single-stranded DNA and at the primer-template junction[2]. This conformational toggle is the primary causal driver of polymerase stalling and subsequent mutagenesis.

Polymerase Active Site Dynamics: Replicative vs. TLS

The biological outcome of the 8-APh-dG lesion depends entirely on the architecture of the DNA polymerase it encounters.

High-Fidelity Replicative Polymerases

When a replicative polymerase, such as the E. coli Pol I Klenow fragment (Kf-) or eukaryotic Pol δ/ε, encounters 8-APh-dG, the enzyme's highly constrained active site attempts to enforce standard B-form geometry. This forces the adduct into the anti conformation. The resulting steric clash prevents the proper geometric alignment of the 3'-OH of the primer with the α-phosphate of the incoming dNTP, leading to an immediate and profound replication block[2].

Y-Family Translesion Synthesis (TLS) Polymerases

To prevent replication fork collapse, cells deploy specialized TLS polymerases (e.g., Dpo4 in archaea, Pol η and Pol κ in eukaryotes)[3]. These enzymes feature a spacious, solvent-accessible active site lacking stringent geometric proofreading[4]. The bypass mechanism splits into three distinct pathways:

-

Error-Free Bypass: If the TLS polymerase (e.g., Pol η) manages to stabilize the energetically unfavorable anti conformation of 8-APh-dG, it can insert the correct dCTP[4].

-

Error-Prone Bypass: If the adduct remains in the favored syn conformation, it presents its Hoogsteen face. This face structurally mimics a pyrimidine, facilitating stable hydrogen bonding with an incoming dATP, which culminates in a targeted G→T transversion mutation[3].

-

Slippage and Frameshifts: In repetitive sequence contexts (e.g., the NarI restriction site 5'-GGCGCC-3'), the syn conformation stabilizes a bulged intermediate. The polymerase undergoes a two-base slippage, resulting in highly mutagenic -2 deletions[2].

Conformational toggle of 8-APh-dG and its direct impact on DNA polymerase bypass outcomes.

Quantitative Data Summaries

To understand the causality of the bypass, we must evaluate the thermodynamic penalties and kinetic efficiencies. The following tables summarize the biophysical and kinetic data typical for C-linked C8-aryl-dG adducts like 8-APh-dG.

Table 1: Thermodynamic Stability and Conformational Preference

| Lesion | Preferred Conformation (ssDNA) | Duplex Stability (ΔTm vs dG:dC) | Mutagenic Potential |

|---|---|---|---|

| Unmodified dG | Anti | 0.0 °C | Baseline |

| 8-APh-dG | Syn | -9.0 to -12.5 °C | High (G→T, Frameshifts) |

| C8-AAF-dG | Syn | -14.0 °C | Very High |

Table 2: Steady-State Kinetics of Nucleotide Insertion opposite 8-APh-dG | Polymerase | Correct Insertion (dCTP) Efficiency ( kcat/Km ) | Incorrect Insertion (dATP) Efficiency ( kcat/Km ) | Dominant Bypass Phenotype | | :--- | :--- | :--- | :--- | | Klenow (Kf-) | < 0.001 | < 0.001 | Blocked | | Dpo4 (TLS) | 1.2 x 10⁻³ | 4.5 x 10⁻³ | Error-Prone | | Pol η (TLS) | 3.8 x 10⁻² | 1.1 x 10⁻³ | Error-Free |

Self-Validating Experimental Methodologies

Investigating the interaction between 8-APh-dG and DNA polymerases requires a rigorously controlled in vitro primer extension assay. The protocol below is designed as a self-validating system to ensure artifacts (like non-specific extension or depurination) are eliminated.

Step 1: Oligonucleotide Synthesis with Acid-Labile Protection

-

Causality: C8-aryl-dG adducts are highly susceptible to acid-catalyzed depurination. Standard 5'-O-DMT (dimethoxytrityl) deprotection uses 3% trichloroacetic acid, which destroys the 8-APh-dG lesion.

-

Protocol: Synthesize the template using 5'-O-2,7-dimethylpixyl (DMPx) protected phosphoramidites. DMPx can be removed under significantly milder acidic conditions, preserving the integrity of the C-glycosidic bond. Validate the intact mass via LC-MS.

Step 2: Primer Annealing and Internal Controls

-

Causality: To ensure the polymerase is active and secondary structures are not artificially inhibiting extension, an unmodified dG template must be run in parallel as an internal control.

-

Protocol: Anneal a 5'-FAM (fluorescein) labeled primer to the 8-APh-dG template (and the dG control template) at a 1:1.2 ratio in hybridization buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.5). Heat to 95°C for 5 minutes and slow-cool to room temperature.

Step 3: Single-Turnover Primer Extension Assay

-

Causality: Steady-state kinetics require single-hit conditions where the polymerase binds the DNA, incorporates a nucleotide, and dissociates without re-binding[5].

-

Protocol:

-

Incubate the annealed DNA duplex (10 nM) with the target polymerase (e.g., Dpo4, 1 nM) at 37°C.

-

Initiate the reaction by adding a dNTP mix (100 µM) simultaneously with a Heparin Trap (4 mg/mL). The heparin acts as a competitive sink; any polymerase that dissociates from the DNA will bind the heparin and be sequestered, ensuring observed extensions are from a single binding event.

-

Quench the reaction at specific time points (10s, 30s, 1m, 5m) using a stop solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue). The EDTA chelates Mg²⁺, immediately halting polymerase activity.

-

Step 4: High-Resolution PAGE Analysis

-

Protocol: Resolve the products on a 15% denaturing polyacrylamide gel (containing 7 M urea). Visualize the FAM-labeled products using a fluorescence scanner. The ratio of extended primer to unextended primer yields the velocity of the reaction, which is plotted against dNTP concentration to derive Michaelis-Menten kinetics.

Self-validating in vitro primer extension workflow for evaluating polymerase kinetics.

References

- Source: Nucleic Acids Research / PMC (nih.gov)

- Source: ChemBioChem / PubMed (nih.gov)

- Error-Prone and Error-Free Translesion DNA Synthesis over Site-Specifically Created DNA Adducts of Aryl Hydrocarbons Source: Chemical Research in Toxicology URL

- Translesion Synthesis of 2′-Deoxyguanosine Lesions by Eukaryotic DNA Polymerases Source: Chemical Research in Toxicology - ACS Publications URL

- 8-(4-Aminophenyl)

Sources

- 2. Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence: influence of aryl ring size on targeted and semi-targeted mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of C8-N-Arylamine-Modified 2'-Deoxyguanosine-5'-Triphosphates and Their Effects on Primer Extension by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 8-(4-Aminophenyl)-2'-deoxyguanosine in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Toxicology and Adductomics.

Executive Summary & Biological Context

8-(4-Aminophenyl)-2'-deoxyguanosine (APdG) (Molecular Formula: C₁₆H₁₈N₆O₄, MW: 358.35 g/mol ) is a critical C8-arylguanine nucleoside analog. In biomedicine and toxicology, it serves a dual purpose: it acts as a highly specific synthetic building block for targeted drug delivery and supramolecular chemistry ([]), and it functions as an essential model compound for DNA adducts formed by carcinogenic aromatic amines, such as 4-aminobiphenyl (3[3]).

Quantifying APdG in complex biological matrices (e.g., cell lysates, tissue DNA) requires overcoming severe analytical challenges. Unmodified nucleosides (dG, dA, dC, dT) are present at concentrations 106 to 108 times higher than the target adduct, leading to profound ion suppression in the electrospray ionization (ESI) source.

This guide details a self-validating, isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By coupling complete enzymatic hydrolysis with targeted Solid-Phase Extraction (SPE) enrichment, this protocol achieves sub-femtomole sensitivity.

Methodological Rationale (The "Why" Behind the "How")

As a Senior Application Scientist, it is crucial to understand that a protocol is only as robust as its underlying chemical logic.

-

Enzymatic vs. Acidic Hydrolysis: Acid hydrolysis can cleave the N-glycosidic bond, but it often degrades delicate aryl adducts. We utilize a mild enzymatic cocktail (DNase I, Phosphodiesterase I, and Alkaline Phosphatase) to gently release the intact 2'-deoxynucleoside (4[4]).

-

SPE Sorbent Selection: We utilize a Polymeric Reversed-Phase Sorbent (Oasis HLB). Unmodified nucleosides are highly polar and wash off in 5% methanol. The bulky, hydrophobic 4-aminophenyl moiety of APdG forces the molecule to partition strongly into the sorbent, allowing for a 95% removal of the matrix before LC-MS/MS.

-

Stable Isotope Dilution: We spike [¹⁵N₅]-APdG prior to SPE. Because the labeled standard co-elutes and ionizes identically to the endogenous analyte, it intrinsically corrects for any variable SPE recovery or matrix-induced ion suppression.

Fig 1. Sample preparation and LC-MS/MS workflow for APdG quantification.

Experimental Protocols

DNA Extraction & Protection

Causality Check: During extraction, trace transition metals can trigger Fenton reactions, artificially oxidizing unmodified dG to 8-oxo-dG or reacting with aryl groups.

-

Lyse 10–50 mg of tissue or 107 cells in 500 µL of lysis buffer containing 0.1 mM deferoxamine (iron chelator) and 50 µM butylated hydroxytoluene (BHT).

-

Extract DNA using a standard phenol/chloroform/isoamyl alcohol (25:24:1) method or a validated silica-spin column.

-

Precipitate DNA with cold ethanol, wash with 70% ethanol, and reconstitute in 100 µL of 10 mM Tris-HCl (pH 7.4).

-

Self-Validation Checkpoint 1: Measure concentration via UV absorbance. The A260/A280 ratio must be between 1.8 and 2.0.

Enzymatic Hydrolysis

-

Transfer 20 µg of purified DNA to a clean microcentrifuge tube.

-

Add 10 µL of digestion buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Add the enzyme cocktail: 10 U DNase I, 0.05 U Snake Venom Phosphodiesterase I, and 5 U Alkaline Phosphatase.

-

Incubate at 37°C for 6 hours.

-

Self-Validation Checkpoint 2: Inject 1 µL of the digest onto an analytical LC-UV system (254 nm). The complete absence of a broad DNA polymer peak and the presence of four sharp peaks (dC, dG, dT, dA) confirms 100% hydrolysis efficiency.

SPE Enrichment

-

Internal Standard Addition: Spike the digested sample with 50 fmol of[¹⁵N₅]-APdG.

-

Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade H₂O through an Oasis HLB cartridge (10 mg/1 cc).

-

Loading: Dilute the DNA digest to 500 µL with H₂O and load onto the cartridge.

-

Washing: Wash with 1 mL of 5% Methanol in H₂O. Insight: This step selectively elutes >95% of unmodified dG, preventing downstream space-charge effects in the mass spectrometer.

-

Elution: Elute APdG with 1 mL of 80% Methanol in H₂O.

-

Drying: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 50 µL of 5% Acetonitrile containing 0.1% Formic Acid.

LC-MS/MS Analytical Parameters

Liquid Chromatography Conditions

Separation is performed on a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. The flow rate is 0.3 mL/min.

| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | 6 (Linear) |

| 5.0 | 60 | 40 | 6 (Linear) |

| 6.0 | 5 | 95 | 6 (Linear) |

| 7.5 | 5 | 95 | 6 (Linear) |

| 7.6 | 95 | 5 | 1 (Step) |

| 10.0 | 95 | 5 | 6 (Linear) |

Mass Spectrometry (ESI-MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

Mechanistic Insight into Fragmentation: Upon collision-induced dissociation (CID), APdG predominantly loses its 2'-deoxyribose moiety (-116 Da) via cleavage of the N-glycosidic bond, yielding a highly stable protonated aglycone (the modified nucleobase).

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of APdG.

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| APdG | 359.1 | 243.1 | 15 | Quantifier |

| APdG | 359.1 | 226.1 | 25 | Qualifier |

| [¹⁵N₅]-APdG | 364.1 | 248.1 | 15 | Internal Standard |

Data Processing & Method Validation

To ensure the protocol operates as a self-validating system, the following metrics must be established during method validation.

-

Self-Validation Checkpoint 3: The peak area of the Internal Standard ([¹⁵N₅]-APdG) must not vary by more than ±15% across all biological samples and calibration standards. A drop >15% indicates severe matrix suppression, necessitating a re-evaluation of the SPE wash step.

Table 2: Method Validation Metrics (Target Parameters)

| Parameter | Target Specification | Validation Rationale |

| Linear Dynamic Range | 0.5 fmol – 500 fmol on-column | Covers typical biological exposure levels. |

| Limit of Detection (LOD) | 0.1 fmol (S/N ≥ 3) | Ensures detection of trace DNA adducts. |

| Limit of Quantitation (LOQ) | 0.5 fmol (S/N ≥ 10) | Ensures quantitative trustworthiness. |

| Intra-day Precision (CV%) | < 10% | Confirms instrument and method stability. |

| SPE Recovery | > 85% | Validates the efficiency of the Oasis HLB protocol. |

References

-

BOC Sciences. "8-(4-Aminophenyl)-2'-deoxyguanosine". Product Catalog & Chemical Properties.

-

National Institutes of Health (NIH) / PMC. "An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues". 3

-

LCGC International. "DNA Adductomic Analysis by Data-Independent Mass Spectrometry". Methodological review of enzymatic hydrolysis and LC-ESI-MS.4

-

ResearchGate. "Postsynthetic Guanine Arylation of DNA by Suzuki-Miyaura Cross-Coupling". Structural context of C8-arylguanine adducts. 5

Sources

Application Notes and Protocols for the Detection of 8-(4-Amino-phenyl)-2'-deoxyguanosine in Human Urine Samples

Introduction: The Significance of 8-(4-Amino-phenyl)-2'-deoxyguanosine as a Biomarker

Exposure to aromatic amines, a class of chemicals prevalent in industrial settings, tobacco smoke, and certain dyes, is a significant public health concern due to their carcinogenic potential.[1] These compounds can be metabolically activated in the body to reactive intermediates that form covalent adducts with DNA, initiating mutagenesis and carcinogenesis. One such critical DNA adduct is 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG).

The formation of 8-AP-dG represents a direct molecular link between exposure to specific aromatic amines and DNA damage. Cellular DNA repair mechanisms can excise these adducts, which are then excreted in the urine.[2][3] Consequently, the detection and quantification of 8-AP-dG in human urine serves as a non-invasive biomarker of the biologically effective dose of exposure to the parent aromatic amines. Monitoring urinary levels of this adduct can provide invaluable insights for:

-

Exposure Assessment: Quantifying the extent of an individual's exposure to carcinogenic aromatic amines.

-

Risk Assessment: Evaluating the potential risk of developing exposure-related cancers, such as bladder cancer.[1]

-

Mechanistic Studies: Understanding the pathways of metabolic activation and DNA damage.

-

Drug Development: Assessing the genotoxic potential of new chemical entities.

This comprehensive guide provides a detailed protocol for the sensitive and specific detection of 8-AP-dG in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique for this purpose.[4]

Chemical Profile of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Full Chemical Name | 8-(4-Amino-phenyl)-2'-deoxyguanosine | [5][6] |

| Molecular Formula | C₁₆H₁₈N₆O₄ | [5] |

| Molecular Weight | 358.35 g/mol | [5] |

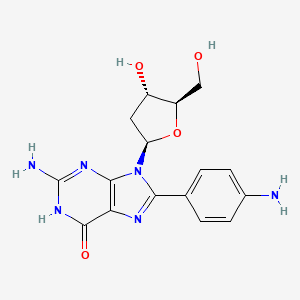

Below is a diagram illustrating the chemical structure of 8-(4-Amino-phenyl)-2'-deoxyguanosine.

Caption: Chemical structure of 8-(4-Amino-phenyl)-2'-deoxyguanosine.

Principle of the Method: LC-MS/MS

The quantification of 8-AP-dG in human urine is optimally achieved by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, which are crucial for detecting the typically low concentrations of DNA adducts in complex biological matrices like urine.[7]

The workflow involves three main stages:

-

Sample Preparation: A Solid-Phase Extraction (SPE) step is employed to isolate 8-AP-dG from interfering urinary components and to concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The analyte is separated from other remaining compounds based on its physicochemical properties as it passes through a chromatographic column.

-

Tandem Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively detects the parent ion of 8-AP-dG, fragments it, and then detects a specific product ion. This two-stage mass filtering provides exceptional specificity.

The overall workflow for the analysis is depicted in the following diagram.

Caption: Overall analytical workflow for 8-AP-dG detection.

Experimental Protocols

Part 1: Synthesis of Analytical Standard and Internal Standard

Accurate quantification by LC-MS/MS necessitates the use of a pure analytical standard for calibration and an isotopically labeled internal standard to correct for matrix effects and variations in sample processing.[8]

Synthesis of 8-(4-Amino-phenyl)-2'-deoxyguanosine (Analytical Standard)

A plausible synthetic route involves a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction.[9]

-

Starting Materials: 8-Bromo-2'-deoxyguanosine and 4-aminophenylboronic acid.

-

Reaction Conditions: The coupling is typically performed in an aqueous/organic solvent mixture in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand.

-

Purification: The product is purified by reverse-phase HPLC.

Internal Standard

An ideal internal standard is a stable isotope-labeled version of the analyte. A deuterated analog, N-(2'-Deoxyguanosin-8-yl)-4-amino(biphenyl-2',3',4',5'-d5), is commercially available and can be used. However, for ultimate accuracy, a ¹³C or ¹⁵N-labeled 8-AP-dG should be synthesized, for example, by using ¹⁵N-labeled 2'-deoxyguanosine in the synthesis.

Part 2: Sample Collection and Storage

-

Collection: Collect mid-stream urine samples in sterile polypropylene containers.

-

Preservation: To prevent oxidative degradation of the analyte, immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to the urine sample to a final concentration of 0.05% (w/v).

-

Storage: Freeze the samples at -80°C as soon as possible after collection. Samples should be stored at this temperature until analysis to ensure long-term stability.

Part 3: Sample Preparation - Solid-Phase Extraction (SPE)

The goal of SPE is to remove interfering substances from the urine matrix and enrich the target analyte, 8-AP-dG. A reversed-phase SPE protocol using a hydrophilic-lipophilic balanced (HLB) sorbent is recommended.[7]

Materials:

-

Oasis HLB SPE cartridges (or similar polymeric reversed-phase sorbent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

SPE vacuum manifold

Protocol:

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Centrifugation: Centrifuge the thawed urine at 4,000 x g for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of the isotopically labeled internal standard.

-

SPE Cartridge Conditioning:

-

Pass 3 mL of methanol through the SPE cartridge.

-

Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar interferences.

-

-

Elution:

-

Elute the 8-AP-dG and the internal standard from the cartridge with 2 mL of acetonitrile containing 0.1% formic acid.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Part 4: LC-MS/MS Analysis

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Proposed LC Conditions:

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Proposed MS/MS Parameters (to be optimized experimentally):

The primary fragmentation of 8-substituted-2'-deoxyguanosine adducts is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose moiety (a neutral loss of 116 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 8-AP-dG | 359.1 | 243.1 | To be optimized |

| Deuterated Internal Standard | 439.5 | 323.5 | To be optimized |

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ion corresponds to the protonated base after the loss of the deoxyribose group. These parameters must be optimized for the specific instrument used.

Data Analysis and Quality Control

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard. The concentration of 8-AP-dG in the urine samples is then determined from this curve.

-

Creatinine Normalization: To account for variations in urine dilution, it is recommended to measure the creatinine concentration in each sample and express the 8-AP-dG concentration as ng per mg of creatinine.

-

Quality Control: Include blank and quality control (QC) samples (spiked urine at low, medium, and high concentrations) in each analytical run to monitor the performance of the method.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Analyte Signal | - Inefficient SPE recovery- Matrix suppression- Analyte degradation | - Optimize SPE wash and elution steps.- Dilute the reconstituted sample.- Ensure proper sample storage and use of antioxidants. |

| High Background Noise | - Contamination from solvents or labware- Incomplete removal of matrix components | - Use high-purity solvents and clean labware.- Optimize the SPE wash step with a slightly stronger solvent. |

| Poor Peak Shape | - Incompatible reconstitution solvent- Column degradation | - Reconstitute in the initial mobile phase.- Replace the analytical column. |

Conclusion

The protocol detailed in this application note provides a robust framework for the sensitive and specific quantification of the DNA adduct 8-(4-Amino-phenyl)-2'-deoxyguanosine in human urine samples. By employing solid-phase extraction for sample clean-up and enrichment, followed by LC-MS/MS analysis, researchers can accurately assess exposure to carcinogenic aromatic amines. This methodology is a valuable tool for molecular epidemiology, toxicology, and clinical research, aiding in the understanding of cancer etiology and the development of preventative strategies.

References

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. Available from: [Link]

-

Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry Dissertati - DuEPublico. Available from: [Link]

-

Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry - ResearchGate. Available from: [Link]

-

A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC. Available from: [Link]

-

Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - MDPI. Available from: [Link]

-